

# Part 1: Phosphorodithioate (PS2) RNA Modification

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## Compound of Interest

Compound Name: *Ac-rC Phosphoramidite-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N<sub>3</sub>*

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Phosphorodithioate (PS2) RNA is a synthetic analog of natural RNA where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur atoms. This modification confers unique chemical and biological properties to the RNA molecule, making it a valuable tool in research and therapeutic development.

## Core Concepts

The PS2 modification is an achiral alteration of the phosphodiester bond, which contrasts with the phosphorothioate (PS) modification that creates a chiral center at the phosphorus atom. This lack of chirality simplifies synthesis and ensures a homogenous product. PS2-modified RNAs exhibit significant resistance to nuclease degradation, a major hurdle in the therapeutic application of RNA-based drugs like siRNAs and aptamers.<sup>[1][2]</sup>

The introduction of PS2 linkages can also modulate the affinity of RNA for protein binding partners. For instance, a single PS2 modification in a 19-mer hairpin RNA was shown to enhance its affinity for the MS2 phage coat protein by up to 71-fold. This enhanced affinity is primarily attributed to an increased association rate. The effects of PS2 modifications on binding are position-dependent, with some substitutions leading to significantly increased affinity while others have minimal or slightly negative effects.<sup>[1]</sup>

In the context of RNA interference (RNAi), siRNAs containing PS2 substitutions have demonstrated potent gene silencing activity. The effect of the modification is position-dependent, and in some cases, PS2-siRNAs have shown higher activity than their unmodified

counterparts.[2] Furthermore, the incorporation of PS2 modifications enhances the stability of siRNA duplexes in serum.[2]

## Quantitative Data

Modification Parameter	Observation	Reference
Nuclease Resistance	Dinucleoside phosphorodithioates exhibit high resistance to nucleases.	[2]
Binding Affinity (MS2 system)	A single PS2 modification (PS2-14) resulted in a 71-fold improvement in KD for MS2 coat protein.	
Gene Silencing (BACE1 siRNA)	PS2-modified siRNAs decreased BACE1 expression to a range of 37.2–60.8% compared to 35.0% for wild-type siRNA.	[2]
Serum Stability	Incorporation of PS2 substitutions into siRNA duplexes increases their serum stability.	[2]

## Experimental Protocols

This protocol outlines the synthesis of RNA oligonucleotides containing phosphorodithioate linkages using a solid-phase thiophosphoramidite method.[2]

Materials:

- Controlled pore glass (CPG) solid support (e.g., 1000 Å T support)
- Standard 2'-O-TBDMS RNA phosphoramidites (A, C, G, U)
- Protected ribonucleoside-3'-yl S-[β-(benzoylmercapto)ethyl] pyrrolidinothiophosphoramidite monomers

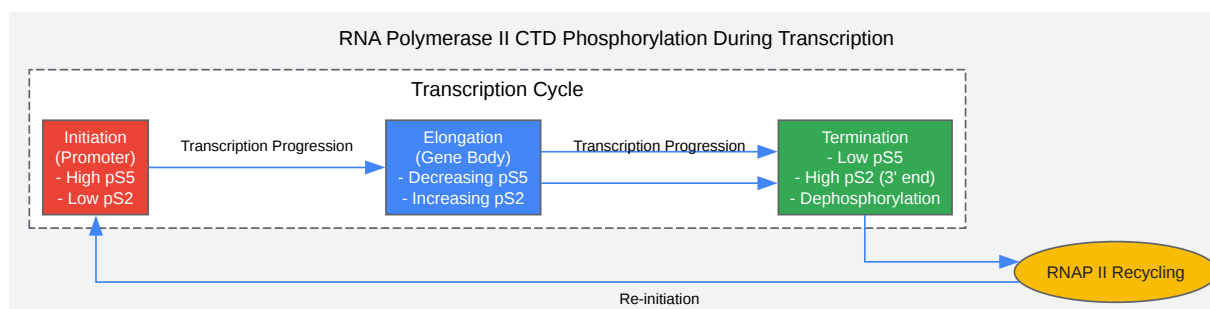
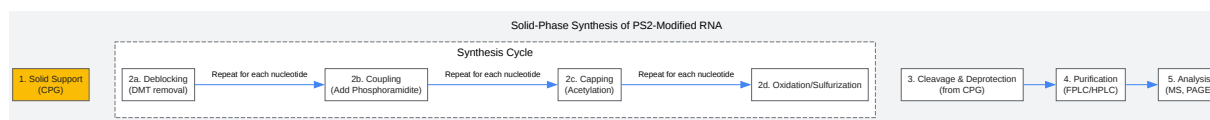
- Anhydrous acetonitrile
- Standard DNA/RNA synthesizer reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
- Deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine)
- FPLC or HPLC system for purification

Procedure:

- Solid Support: Start with the desired nucleoside pre-loaded on the CPG solid support.
- Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
  - Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
  - Coupling: Addition of the next phosphoramidite monomer (either standard or thiophosphoramidite for PS2 linkage) in the presence of an activator. For standard nucleotides, use a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile.
  - Sulfurization: For the introduction of a PS2 linkage, a sulfurization step is performed using a sulfurizing agent.
  - Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
  - Oxidation: For standard phosphodiester linkages, an oxidation step is performed.
- Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a deprotection solution like AMA.
- Purification: The crude PS2-RNA product is purified by Fast Performance Liquid Chromatography (FPLC) or High-Performance Liquid Chromatography (HPLC).
- Desalting: The purified PS2-RNA is desalted using reverse-phase HPLC.

- Analysis: The final product is characterized by methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and polyacrylamide gel electrophoresis (PAGE).

## Visualizations



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## References

- 1. Origins of the enhanced affinity of RNA-protein interactions triggered by RNA phosphorodithioate backbone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

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